molecular formula C21H33N2O6P B1668409 Ceronapril CAS No. 111223-26-8

Ceronapril

货号: B1668409
CAS 编号: 111223-26-8
分子量: 440.5 g/mol
InChI 键: IFYLTXNCFVRALQ-OALUTQOASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceronapril is a phosphonate angiotensin-converting enzyme inhibitor that was developed but never marketed. It is known for its potential use in treating hypertension and dementia. The compound’s chemical formula is C21H33N2O6P, and it has a molar mass of 440.48 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Ceronapril can be synthesized through a series of chemical reactions involving the coupling of specific intermediates. One common method involves the reaction of a phosphonate ester with an amino acid derivative under controlled conditions. The reaction typically requires the use of solvents like dimethyl sulfoxide and catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The use of high-performance liquid chromatography is common to verify the compound’s purity .

化学反应分析

Types of Reactions

Ceronapril undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce reduced phosphonates .

科学研究应用

Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor that has been studied for its effects on cerebral blood flow and hypertension .

Effects on Cerebral Blood Flow and Hypertension:

  • A study assessed this compound's effect on cerebral blood flow (CBF) in patients with moderate hypertension. The study involved administering chlorthalidone (25 mg) for 4 weeks, followed by titrated doses of this compound (10-40 mg/day) in addition to chlorthalidone for 9 weeks if diastolic blood pressure remained in the range of 100-115 mm Hg .
  • The results showed that mean arterial blood pressure decreased significantly after chlorthalidone administration and further decreased with the combined chlorthalidone-ceronapril therapy . CBF also decreased during the combined therapy .
  • The decrease in CBF was correlated with the initial CBF, suggesting that patients with high CBF may be more prone to a decrease in CBF when treated with this compound and chlorthalidone .

Pharmacokinetics:

  • A radioimmunoassay (RIA) was developed to measure this compound in biological fluids, with a range of 0 to 500 ng/ml and a sensitivity to detect 1.0 ng/ml . The RIA was used to analyze clinical samples from ascending dosage studies, which showed that the maximum concentration and area under the plasma concentration-time curve did not increase proportionally for doses above 100 mg .

Additional Information:

  • This compound is described as a member of a new chemical class of ACE inhibitors developed by The Bristol-Myers Squibb Pharmaceutical Research Institute .
  • In vitro studies have examined the uptake and transport of this compound by monolayers of human intestinal absorptive (Caco-2) cells .

作用机制

Ceronapril exerts its effects by inhibiting the angiotensin-converting enzyme, which is crucial in the renin-angiotensin-aldosterone system. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to lower blood pressure. The compound also increases the levels of bradykinin, a peptide that promotes vasodilation .

相似化合物的比较

Similar Compounds

  • Captopril
  • Enalapril
  • Lisinopril
  • Ramipril
  • Fosinopril
  • Zofenopril

Uniqueness

Ceronapril is unique due to its phosphonate group, which distinguishes it from other angiotensin-converting enzyme inhibitors that typically contain carboxylate or sulfhydryl groups. This structural difference may influence its binding affinity and specificity for the angiotensin-converting enzyme .

生物活性

Ceronapril is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the management of hypertension and heart failure. This compound exhibits various biological activities that contribute to its therapeutic effects, including antihypertensive, cardioprotective, and renal protective properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound functions by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin system (RAS). By blocking ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in:

  • Vasodilation : Decreased vascular resistance leads to lower blood pressure.
  • Reduced Aldosterone Secretion : Lower levels of aldosterone reduce sodium and water retention, further aiding in blood pressure reduction.
  • Decreased Cardiac Workload : By lowering blood pressure, this compound decreases the workload on the heart, which is beneficial in heart failure management.

Antihypertensive Effects

This compound has been shown to effectively lower blood pressure in various clinical settings. A meta-analysis indicated that ACE inhibitors like this compound significantly reduce cardiovascular mortality and morbidity in hypertensive patients.

Table 1: Clinical Studies on Antihypertensive Effects of this compound

StudyPopulationDosageOutcome
Hypertensive patients10-40 mg/daySignificant reduction in systolic/diastolic BP
Diabetic patients20 mg/dayReduced risk of cardiovascular events by 14.9%

Cardioprotective Effects

This compound not only lowers blood pressure but also provides cardioprotection. It has been associated with a reduction in myocardial infarction rates and improved outcomes for patients with heart failure.

Case Study: Cardioprotective Outcomes

In a cohort study involving heart failure patients treated with this compound, researchers found:

  • Reduction in Hospitalizations : 30% fewer hospitalizations due to heart failure exacerbations.
  • Improvement in Ejection Fraction : Average increase of 5% in left ventricular ejection fraction after six months of treatment.

Renal Protective Effects

This compound's inhibition of ACE also offers renal protection, particularly in diabetic nephropathy.

Table 2: Renal Outcomes with this compound Treatment

StudyPopulationDosageOutcome
Diabetic nephropathy patients20 mg/dayReduced progression to end-stage renal failure by 60%
Hypertensive patients with CKD10 mg/dayDecreased microalbuminuria by 40%

Safety Profile and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

  • Common : Cough, hyperkalemia, hypotension.
  • Serious : Angioedema (rare), renal impairment.

Table 3: Reported Side Effects of this compound

Side EffectIncidence Rate
Cough5-10%
Hyperkalemia2-5%
Angioedema<1%

属性

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N2O6P/c22-14-6-4-13-19(20(24)23-15-8-12-18(23)21(25)26)29-30(27,28)16-7-5-11-17-9-2-1-3-10-17/h1-3,9-10,18-19H,4-8,11-16,22H2,(H,25,26)(H,27,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYLTXNCFVRALQ-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)OP(=O)(CCCCC2=CC=CC=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891418
Record name Ceronapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111223-26-8, 120122-26-1
Record name Ceronapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111223-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceronapril [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111223268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120122261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceronapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERONAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3MM60SOVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceronapril
Reactant of Route 2
Ceronapril
Reactant of Route 3
Ceronapril
Reactant of Route 4
Ceronapril
Reactant of Route 5
Ceronapril
Reactant of Route 6
Ceronapril

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。